1,4-Bis(tribromomethyl)benzene
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Overview
Description
1,4-Bis(tribromomethyl)benzene is an organic compound with the molecular formula C8H4Br6. It is a derivative of benzene where two hydrogen atoms in the para positions are replaced by tribromomethyl groups. This compound is known for its high bromine content and is used in various chemical applications due to its reactivity and stability.
Preparation Methods
1,4-Bis(tribromomethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,4-dimethylbenzene (p-xylene) using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures and may require prolonged heating to ensure complete bromination. Another method involves the electrochemical bromination of 1,4-dimethylbenzene using aqueous sodium bromide and a catalytic amount of hydrobromic acid in a two-phase electrolysis system .
Chemical Reactions Analysis
1,4-Bis(tribromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl groups can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 1,4-bis(hydroxymethyl)benzene.
Reduction Reactions: The compound can be reduced to 1,4-bis(dibromomethyl)benzene or 1,4-bis(bromomethyl)benzene using reducing agents like zinc in acetic acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of terephthalic acid derivatives.
Common reagents used in these reactions include bromine, sodium bromide, hydrobromic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(tribromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its high bromine content makes it useful in halogenation reactions and as a precursor for other brominated compounds.
Biology and Medicine:
Industry: The compound is used in the production of flame retardants, where its high bromine content helps in reducing flammability of materials
Mechanism of Action
The mechanism of action of 1,4-bis(tribromomethyl)benzene primarily involves its reactivity due to the presence of tribromomethyl groups. These groups can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,4-Bis(tribromomethyl)benzene can be compared with other similar compounds such as:
1,4-Bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups instead of tribromomethyl groups. .
1,4-Bis(dibromomethyl)benzene: This compound has dibromomethyl groups and is used in similar applications but with different reactivity and properties.
1,4-Bis(bromomethyl)benzene: This compound has bromomethyl groups and is used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its high bromine content and the specific reactivity of the tribromomethyl groups, making it a valuable compound in various chemical applications.
Properties
CAS No. |
16766-91-9 |
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Molecular Formula |
C8H4Br6 |
Molecular Weight |
579.5 g/mol |
IUPAC Name |
1,4-bis(tribromomethyl)benzene |
InChI |
InChI=1S/C8H4Br6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H |
InChI Key |
IGOLLIYZEGOLRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(Br)(Br)Br)C(Br)(Br)Br |
Origin of Product |
United States |
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